Cas no 64275-32-7 (Benzene,(1-ethenylbutyl)-)
Benzene,(1-ethenylbutyl)- structure
Product Name:Benzene,(1-ethenylbutyl)-
CAS No:64275-32-7
MF:C12H16
MW:160.255443572998
CID:518141
PubChem ID:6454835
Update Time:2025-04-19
Benzene,(1-ethenylbutyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzene,(1-ethenylbutyl)-
- hex-1-en-3-ylbenzene
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- Inchi: 1S/C12H16/c1-3-8-11(4-2)12-9-6-5-7-10-12/h4-7,9-11H,2-3,8H2,1H3
- InChI Key: CLFGJCINGJTUKD-UHFFFAOYSA-N
- SMILES: C(C=C)(C1C=CC=CC=1)CCC
Computed Properties
- Exact Mass: 160.12528
- Monoisotopic Mass: 160.125200510g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
Benzene,(1-ethenylbutyl)- Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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